1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Used in Suzuki–Miyaura coupling.
Nucleophiles: Used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for 1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways relevant to its chemical structure. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-chlorophenyl)cyclobutanemethanamine
- 1-(4-Bromo-2-methylphenyl)cyclobutanemethanamine
- 1-(4-Bromo-2-iodophenyl)cyclobutanemethanamine
Uniqueness
1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of halogens can impart distinct chemical properties, such as reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13BrFN |
---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
[1-(4-bromo-2-fluorophenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H13BrFN/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2 |
InChI Key |
IMCKRGDIKKHCAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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